molecular formula C29H43N5O6Si2 B3394076 N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine CAS No. 79154-57-7

N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine

Cat. No. B3394076
CAS RN: 79154-57-7
M. Wt: 613.9 g/mol
InChI Key: MYWCSMGAHXNSPA-UQCYUJMQSA-N
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Description

“N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine” is a novel antiviral agent that belongs to the class of nucleoside analogues . It has high antiviral activity against human cytomegalovirus and herpes simplex virus type 1 . It also has anticancer effects and is used in the treatment of leukemia .


Synthesis Analysis

This compound is an adenosine derivative used in the synthesis of branched oligoribonucleotides that mimic intronic lariat RNA intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C29H43N5O6Si2 . The molecular weight is 613.87 g/mol . The structure can be represented by the SMILES string: CC©[Si]1(OC[C@@H]2C@HN3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OSi(C©C)C©C)C©C .


Chemical Reactions Analysis

This compound inhibits DNA synthesis by acting as a competitive inhibitor for deoxyribonucleotide triphosphates and binds to ribonucleosides in order to inhibit DNA replication .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 613.87 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the search results.

properties

IUPAC Name

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N5O6Si2/c1-17(2)41(18(3)4)37-14-22-25(39-42(40-41,19(5)6)20(7)8)24(35)29(38-22)34-16-32-23-26(30-15-31-27(23)34)33-28(36)21-12-10-9-11-13-21/h9-13,15-20,22,24-25,29,35H,14H2,1-8H3,(H,30,31,33,36)/t22-,24-,25-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWCSMGAHXNSPA-UQCYUJMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N5O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
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N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
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N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
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N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine

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